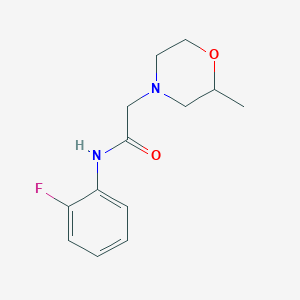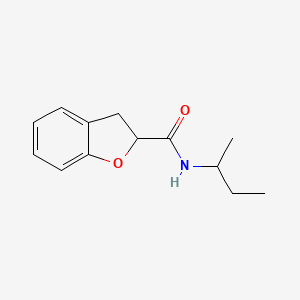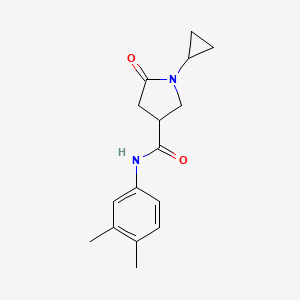![molecular formula C18H22N2O2 B7514388 N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide, also known as PAC-1, is a small molecule that has been shown to have potential as an anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide involves the activation of procaspase-3, which is a key component of the apoptosis pathway. Procaspase-3 is a proenzyme that is activated by cleavage to form caspase-3, which is a protease that is responsible for the cleavage of a number of different proteins involved in the apoptosis pathway. N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to induce the activation of procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and it has also been shown to have anti-inflammatory activity. These effects are thought to be related to the ability of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide to interact with a number of different proteins and enzymes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide in lab experiments is that it is a relatively small molecule that can be easily synthesized using standard laboratory techniques. This makes it a cost-effective and accessible tool for researchers studying the apoptosis pathway and potential anticancer agents. However, one limitation of using N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide is that its mechanism of action is not yet fully understood, and further research is needed to determine its potential applications in cancer treatment.
Direcciones Futuras
There are a number of different future directions for research on N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide. One potential avenue is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide and how it can be optimized for use in cancer treatment.
Métodos De Síntesis
The synthesis of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with pyrrolidine to form a Schiff base. This intermediate is then reacted with cyclohexanone to form the desired product, N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide. The synthesis of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide is typically carried out using standard laboratory techniques and equipment.
Aplicaciones Científicas De Investigación
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have promising anticancer activity in a number of different cancer cell lines, including pancreatic, breast, and lung cancer cells. It has been suggested that N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide works by inducing apoptosis, or programmed cell death, in cancer cells. This mechanism of action is thought to be related to the ability of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide to activate a protein called procaspase-3, which is involved in the apoptosis pathway.
Propiedades
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(14-8-2-1-3-9-14)19-16-11-5-4-10-15(16)18(22)20-12-6-7-13-20/h1-2,4-5,10-11,14H,3,6-9,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSOPUSZDMLKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)






![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)

